5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine
Description
5-(3,4-Dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-29-18-8-5-14(9-19(18)30-2)17-12-25-28-21(26-17)23-10-15-11-24-27-20(15)13-3-6-16(22)7-4-13/h3-9,11-12H,10H2,1-2H3,(H,24,27)(H,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHSQNRTMLVWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NC(=N2)NCC3=C(NN=C3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine typically involves multiple steps, including the formation of the triazine and pyrazole rings, followed by their coupling with the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, fluorobenzaldehyde, and various catalysts to facilitate the formation of the desired rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various amines.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible applications in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action for 5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Methyl 2-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
What sets 5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine apart is its combination of a triazine ring with a pyrazole ring and a dimethoxyphenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
